molecular formula C11H9NO2S B1602953 Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate CAS No. 893735-01-8

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Cat. No.: B1602953
CAS No.: 893735-01-8
M. Wt: 219.26 g/mol
InChI Key: RDFRFBDTMUDSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a heterocyclic compound that features both a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate typically involves the condensation of thiophene derivatives with pyridine carboxylates. One common method is the Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Pyridine derivatives: Compounds such as nicotinic acid and isonicotinic acid share the pyridine ring structure.

Uniqueness

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is unique due to the combination of the thiophene and pyridine rings, which imparts distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 5-thiophen-2-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)9-5-8(6-12-7-9)10-3-2-4-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFRFBDTMUDSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629582
Record name Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893735-01-8
Record name Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.